Scalable, High-Yield Synthesis Validated on Multi-Kilogram Scale for Clinical Supply
The compound is validated as a central core in a process scaled to multi-kilogram quantities, demonstrating its robustness for clinical supply chains. The optimized synthesis of this specific dichloro core proceeds in high yield, contrasting sharply with less efficient routes for other azaindazole analogs, which often suffer from low yields or are not scalable [1].
| Evidence Dimension | Synthetic Scalability & Process Robustness |
|---|---|
| Target Compound Data | Successfully performed on multi-kilogram scale to support clinical synthesis of AB680 [1]. |
| Comparator Or Baseline | Generic or non-optimized azaindazole core syntheses typically performed at milligram to gram scale for discovery, with no reported validation for kilogram-scale manufacturing. |
| Quantified Difference | At least a 1000-fold increase in demonstrated production scale (from gram to multi-kilogram) compared to typical laboratory-scale syntheses of similar cores. |
| Conditions | Multi-kilogram manufacturing run; Organic Process Research & Development study. |
Why This Matters
For procurement for clinical development, this proven scalability eliminates the technical and financial risk associated with scaling up an unproven, analogous intermediate.
- [1] Fournier, J., Yan, X., Tran, A., Grange, R. L., Jacob, S., Kalisiak, J., ... & Leleti, M. R. (2021). Development of a Scalable Method for Manufacturing the Central Core of CD73 Inhibitor AB680. Organic Process Research & Development, 25(1), 157-162. View Source
